molecular formula C16H24FNO B1194906 7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol

7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No. B1194906
M. Wt: 265.37 g/mol
InChI Key: FNKBVTBXFLSTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UH-301 is a member of tetralins.

Scientific Research Applications

Dopamine Receptor Agonism

Studies have shown that compounds like 7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol (7-OH-DPAT) act as dopamine receptor agonists. For instance, Kurashima et al. (1996) found that 7-OH-DPAT can reduce serum prolactin levels in rats by stimulating dopamine D2 receptors, indicating its potential in managing conditions related to dopamine dysregulation (Kurashima et al., 1996).

Rewarding Properties

The rewarding properties of 7-OH-DPAT were explored by Mallet and Beninger (1994) using a place conditioning paradigm in rats. This study suggests a potential interest in the compound's effects on reward systems (Mallet & Beninger, 1994).

Parkinson's Disease Treatment

Biswas et al. (2008) developed heterocyclic analogues of a similar structure, demonstrating potent activity in Parkinson's disease models. This indicates the potential application of such compounds in neuroprotective treatment for Parkinson's disease (Biswas et al., 2008).

Synthesis and Structural Modifications

Research by Orsini et al. (2002) on chemoenzymatic synthesis highlights the compound's utility as a precursor in synthesizing agonists for serotonin receptors, adding to its versatility in drug development (Orsini et al., 2002).

Affinity for Dopamine and Serotonin Receptors

A study by Leopoldo et al. (2008) on structural modifications of related compounds found significant affinities for serotonin and dopamine receptors, showcasing the potential for targeted therapeutic applications (Leopoldo et al., 2008).

Yawning Behavior in Rats

Research by Kurashima et al. (1995) looked into the effects of 7-OH-DPAT on yawning behavior in rats, contributing to understanding the neurological pathways influenced by the compound (Kurashima et al., 1995).

properties

IUPAC Name

7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17/h7-8,12,19H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKBVTBXFLSTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
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7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
Reactant of Route 3
7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
Reactant of Route 4
7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
Reactant of Route 5
7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
Reactant of Route 6
7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol

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